1-(difluoromethyl)-4-ethenyl-1H-pyrazole

Descripción general

Descripción

The compound “1-(difluoromethyl)-4-ethenyl-1H-pyrazole” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

Difluoromethylation processes have been advanced significantly in recent years . The process is based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Chemical Reactions Analysis

Difluoromethylation of C(sp2)–H bond has been accomplished through Minisci-type radical chemistry . This strategy is best applied to heteroaromatics .Aplicaciones Científicas De Investigación

Annular Tautomerism and Hydrogen Bonding

Pyrazole derivatives exhibit unique structural properties such as annular tautomerism, where different tautomeric forms can exist due to the movement of hydrogen atoms within the molecule. For instance, NH-pyrazoles with phenol residues demonstrate complex patterns of hydrogen bonding, impacting their crystalline structure and stability (Cornago et al., 2009). Such characteristics are essential for designing compounds with specific physical and chemical properties for applications in material science and pharmaceuticals.

Diels–Alder Reactivity

Pyrazoles are emerging as important scaffolds in "click" chemistry due to their versatility and reactivity. The Diels–Alder reactivity of pyrazoles can be manipulated through fluorination, impacting their stability and reactivity with biological nucleophiles. This reactivity is crucial for the development of new pharmaceuticals and materials (Abularrage et al., 2020).

Phosphorescent Materials

Pyrazole derivatives are utilized in the development of phosphorescent materials for organic light-emitting diodes (OLEDs). Certain pyrazolato diimine rhenium(I) carbonyl complexes exhibit phosphorescent emission, indicating their potential as phosphors in OLED technology, enhancing the efficiency and color properties of displays and lighting (Ranjan et al., 2003).

Fluorescent pH Sensors

Heteroatom-containing organic fluorophores based on pyrazole structures can act as fluorescent pH sensors, showing reversible emission changes upon protonation and deprotonation. This ability enables their use in detecting acidic and basic conditions in various environments, highlighting their importance in chemical sensing applications (Yang et al., 2013).

Antimicrobial and Anticancer Potential

Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown significant inhibitory activity against various bacterial and fungal strains, as well as potential anticancer properties, making them promising candidates for drug development (Chundawat et al., 2016); (Paitandi et al., 2017).

Mecanismo De Acción

Direcciones Futuras

The field of difluoromethylation has seen significant advancements and continues to be an area of active research . The development of safer and more effective formulations is a key focus . The addition of difluoromethyl groups to large biomolecules such as proteins is an exciting departure in this field .

Propiedades

IUPAC Name |

1-(difluoromethyl)-4-ethenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c1-2-5-3-9-10(4-5)6(7)8/h2-4,6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMSSCNCRQHCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN(N=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

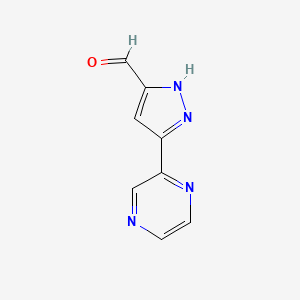

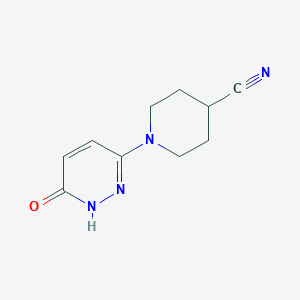

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Methylsulfanyl)benzoyl]azetidine-3-carboxylic acid](/img/structure/B1531341.png)

![8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1531343.png)

![1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531349.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531352.png)